20-Hdohe
Overview
Description
20-Hydroxy-4Z,7Z,10Z,13Z,16Z,18E-docosahexaenoic acid, commonly known as 20-Hydroxy-Docosahexaenoic Acid, is a hydroxylated derivative of docosahexaenoic acid. It belongs to the class of very long-chain fatty acids and is characterized by an aliphatic tail containing 22 carbon atoms. This compound is an important endogenous metabolite and is involved in various biological processes .
Mechanism of Action
Target of Action
20-HDoHE, also known as (±)20-HDHA, is an autoxidation product of Docosahexaenoic acid (DHA) . It is formed by the peroxidation process in human platelets and rat brain homogenate It is known that dha and its metabolites have a broad range of targets, including various receptors, ion channels, and enzymes involved in signal transduction .
Mode of Action
DHA and its metabolites are known to interact with their targets, leading to changes in cell signaling and gene expression
Biochemical Pathways
This compound is a part of the complex network of biochemical pathways involving DHA and its metabolites . DHA is a major component of fish oil and is known to have beneficial effects on human diseases such as arthritis, Alzheimer’s disease, lung fibrosis, and inflammatory bowel diseases
Result of Action
These may include anti-inflammatory effects, neuroprotective effects, and benefits for cardiovascular health .
Action Environment
Factors such as diet, lifestyle, and individual genetic makeup can influence the metabolism of dha and its metabolites, and thus may also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
20-HDoHE interacts with various enzymes, proteins, and other biomolecules. It is an autoxidation product of Docosahexaenoic acid (DHA), indicating that it may interact with enzymes involved in lipid oxidation
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been linked to beneficial effects on human diseases such as arthritis, Alzheimer’s disease, lung fibrosis, and inflammatory bowel diseases
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several biochemical reactions. As an autoxidation product of DHA, this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in the metabolic pathways of DHA, indicating that it may interact with enzymes or cofactors involved in these pathways
Preparation Methods
20-Hydroxy-Docosahexaenoic Acid can be synthesized through the autoxidation of docosahexaenoic acid. This process involves the exposure of docosahexaenoic acid to oxygen, leading to the formation of hydroperoxy derivatives, which are then reduced to hydroxyl derivatives using sodium borohydride . Additionally, it can be formed through the peroxidation process in human platelets and rat brain homogenates .
Chemical Reactions Analysis
20-Hydroxy-Docosahexaenoic Acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form hydroperoxy derivatives.
Reduction: Sodium borohydride is commonly used to reduce hydroperoxy derivatives to hydroxyl derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxygen for oxidation and sodium borohydride for reduction. The major products formed from these reactions are hydroperoxy and hydroxyl derivatives of docosahexaenoic acid .
Scientific Research Applications
20-Hydroxy-Docosahexaenoic Acid has several scientific research applications:
Chemistry: It is used as a marker for oxidative stress and lipid peroxidation studies.
Industry: It is used in the development of analytical tools for lipidomic analysis.
Comparison with Similar Compounds
20-Hydroxy-Docosahexaenoic Acid is unique compared to other hydroxylated derivatives of docosahexaenoic acid due to its specific hydroxylation at the 20th carbon position. Similar compounds include:
- 4-Hydroxy-Docosahexaenoic Acid
- 7-Hydroxy-Docosahexaenoic Acid
- 10-Hydroxy-Docosahexaenoic Acid
- 13-Hydroxy-Docosahexaenoic Acid
- 16-Hydroxy-Docosahexaenoic Acid
- 18-Hydroxy-Docosahexaenoic Acid
These compounds differ in the position of the hydroxyl group, which can influence their biological activity and applications .
Properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,18E)-20-hydroxydocosa-4,7,10,13,16,18-hexaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(24)25/h3-4,7-10,13-17,19,21,23H,2,5-6,11-12,18,20H2,1H3,(H,24,25)/b4-3-,9-7-,10-8-,15-13-,16-14-,19-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZXOJOCNGKDNI-LFVREGEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=CCC=CCC=CCC=CCC=CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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